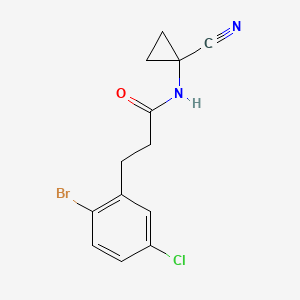

3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrClN2O/c14-11-3-2-10(15)7-9(11)1-4-12(18)17-13(8-16)5-6-13/h2-3,7H,1,4-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGLLFCVJFSZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)CCC2=C(C=CC(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.

Cyclopropanation: Formation of the cyanocyclopropyl group.

Amidation: Coupling of the substituted phenyl ring with the cyanocyclopropyl group through an amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenyl ring or the amide group.

Reduction: Reduction reactions could target the nitrile group in the cyanocyclopropyl moiety.

Substitution: Halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Sodium hydroxide, ammonia.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Conversion of nitrile to amine.

Substitution: Replacement of halogen atoms with other functional groups.

Scientific Research Applications

3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide may have applications in various fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pharmacologically active propanamide derivatives. Key comparisons are detailed below:

Structural Analogues and Binding Targets

Key Observations :

- Cyanocyclopropyl Group: The 1-cyanocyclopropyl moiety in both the target compound and the CatS inhibitor () suggests a role in enhancing metabolic stability or modulating steric interactions with enzymatic pockets. This group may reduce susceptibility to cytochrome P450-mediated oxidation compared to unsubstituted cyclopropane derivatives.

- Halogenation Patterns: The bromo-chlorophenyl group in the target compound contrasts with the difluorobenzyl and trifluoroethyl groups in the CatS inhibitor.

- Target Specificity : While the CatS inhibitor () acts on proteases, the GLUT4-targeting compound () highlights the role of propanamide derivatives in modulating glucose transport. The absence of sulfonyl or pyridinyl groups in the target compound may limit its activity toward these specific targets .

Pharmacokinetic and Physicochemical Comparisons

- Lipophilicity : The target compound’s bromo-chlorophenyl group increases clogP relative to the fluorinated CatS inhibitor (clogP ≈ 2.8 for the latter), suggesting improved membrane permeability but higher risk of off-target binding.

- Synthetic Accessibility : The bromo-chloro substitution pattern requires multistep halogenation, whereas fluorinated analogues (e.g., and ) benefit from simpler electrophilic fluorination protocols.

Mechanistic Insights from Docking Studies

- The GLUT4-targeting analogue () demonstrated strong binding affinity (-9.2 kcal/mol) via hydrophobic interactions with the transporter’s intracellular domain, mediated by its methoxyphenyl and pyridinylmethyl groups. In contrast, the target compound’s bromo-chlorophenyl group may favor π-π stacking with aromatic residues in alternative targets, though experimental validation is lacking .

Biological Activity

3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, a cyanocyclopropyl group, and a propanamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C₁₃H₁₂BrClN₂O

- Molecular Weight : 327.60 g/mol

- CAS Number : 1645536-33-9

Synthesis

The synthesis of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide typically involves:

- Halogenation : Introduction of bromine and chlorine atoms to the phenyl ring.

- Cyclopropanation : Formation of the cyanocyclopropyl group.

- Amidation : Coupling of the substituted phenyl ring with the cyanocyclopropyl group through an amide bond.

These steps are crucial for obtaining the desired compound with high purity and yield, often optimized through various synthetic techniques.

Biological Activity

The biological activity of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide has been investigated in several studies, highlighting its potential therapeutic applications:

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of various biochemical pathways, which is essential for its potential therapeutic effects.

Pharmacological Studies

Research has indicated that compounds with similar structures may exhibit:

- Anti-inflammatory Properties : Potential inhibition of inflammatory pathways.

- Anticancer Activity : Induction of apoptosis in cancer cells through specific molecular interactions.

- Antimicrobial Effects : Inhibition of microbial growth by disrupting cellular processes.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives similar to 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

- Anticancer Research : Preliminary findings indicated that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Enzymatic Inhibition : Research focused on the inhibition of specific enzymes involved in metabolic pathways, revealing that this compound could serve as a lead for developing enzyme inhibitors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(2-Bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide | Structure | Anticancer, anti-inflammatory |

| 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)butanamide | Structure | Antimicrobial properties |

Q & A

Q. What are the established synthetic routes for 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. The bromo-chlorophenyl moiety can be introduced via Suzuki coupling using a brominated aryl halide and a boronic acid derivative. The cyanocyclopropyl group is synthesized via cyclopropanation of acrylonitrile derivatives under catalytic conditions (e.g., using Rh(II) catalysts). Amide bond formation between the arylpropanoyl chloride and the 1-cyanocyclopropylamine is achieved using coupling agents like HATU or DCC in anhydrous DMF .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural characterization employs a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR verify the aromatic protons (6.8–7.5 ppm) and carbonyl groups (170–175 ppm).

- X-ray Diffraction : Single-crystal XRD analysis confirms bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding between the amide group and cyano substituent) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 367.03).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo and chloro substituents in cross-coupling reactions?

- Methodological Answer : The bromine atom at the ortho position acts as a better leaving group than chlorine due to its lower electronegativity and larger atomic radius, facilitating nucleophilic aromatic substitution (SAr). However, steric hindrance from the bulky cyanocyclopropyl group may slow reactivity. Computational studies (DFT) can model transition states to predict regioselectivity in coupling reactions .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

- Methodological Answer : Stability studies under controlled conditions show:

- Polar solvents (e.g., DMSO) : Promote hydrolysis of the cyanocyclopropyl group at elevated temperatures (>40°C).

- Non-polar solvents (e.g., hexane) : Reduce degradation but may lead to crystallization issues.

- Recommended Storage : Anhydrous acetonitrile at –20°C in amber vials to prevent photodegradation .

Q. What contradictions exist in reported solubility data, and how can they be resolved?

- Methodological Answer : Discrepancies arise from variations in measurement techniques (e.g., shake-flask vs. HPLC solubility assays). For example:

Q. What environmental fate studies are relevant for assessing its ecological impact?

- Methodological Answer : Long-term environmental persistence is evaluated via:

- Hydrolysis : Half-life >30 days at pH 7, indicating moderate stability.

- Photodegradation : UV-Vis studies show rapid breakdown (t = 8 hours) into chlorophenolic intermediates.

- Bioaccumulation : Log P = 2.18 (calculated) suggests moderate lipophilicity, requiring in vivo assays to confirm trophic transfer .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final amidation step?

- Solution : Optimize reaction conditions:

- Use N-methylmorpholine (NMM) as a base to minimize side reactions.

- Activate the carboxylic acid with EDCI/HOAt for higher efficiency.

- Purify via flash chromatography (silica gel, 3:1 hexane/ethyl acetate) to isolate the product .

Q. What strategies mitigate crystallinity issues in X-ray analysis?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.